(4-Methoxyphenoxy)acetyl chloride

Beschreibung

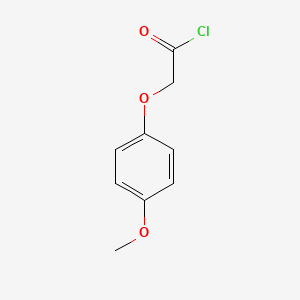

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methoxyphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXJGLIGBHCEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389581 | |

| Record name | (4-methoxyphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42082-29-1 | |

| Record name | 2-(4-Methoxyphenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42082-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-methoxyphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4 Methoxyphenoxy Acetyl Chloride

Carboxylic Acid Chlorination Routes

The conversion of (4-methoxyphenoxy)acetic acid into its corresponding acid chloride is a direct and widely employed synthetic strategy. This transformation involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom, typically using a chlorinating agent.

Thionyl Chloride-Mediated Syntheses

Thionyl chloride (SOCl₂) stands out as a common and effective reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction between (4-methoxyphenoxy)acetic acid and thionyl chloride proceeds to form (4-methoxyphenoxy)acetyl chloride, with the advantageous byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous, which simplifies purification. masterorganicchemistry.com

The reaction is often catalyzed by the addition of a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyst reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt, which is the actual reactive species that facilitates the conversion of the carboxylic acid to the acyl chloride. google.com

A typical laboratory procedure involves treating (4-methoxyphenoxy)acetic acid with an excess of thionyl chloride, often in an inert solvent such as dichloromethane (B109758) (DCM) or neat, followed by heating to drive the reaction to completion. For instance, a related synthesis of 4-methoxyphenylacetyl chloride involves heating the corresponding carboxylic acid with thionyl chloride and a drop of DMF at 65°C for 4 hours, followed by vacuum distillation to yield the product. researchgate.net While specific conditions for this compound may vary, the general principles remain the same. The progress of the reaction can be monitored by the cessation of gas evolution.

Table 1: Reaction Parameters for Thionyl Chloride-Mediated Synthesis of Acyl Chlorides

| Parameter | Typical Condition | Purpose |

| Reagent | Thionyl chloride (SOCl₂) | Chlorinating agent |

| Catalyst | N,N-dimethylformamide (DMF) | To form the reactive Vilsmeier reagent and increase reaction rate |

| Solvent | Dichloromethane (DCM), Toluene, or neat | To dissolve reactants and facilitate the reaction |

| Temperature | Room temperature to reflux | To control the reaction rate and ensure completion |

| Work-up | Removal of excess thionyl chloride and solvent by distillation | To isolate the crude product |

| Purification | Vacuum distillation | To obtain the pure acyl chloride |

Other Halogenating Agents in (4-Methoxyphenoxy)acetic Acid Conversion

While thionyl chloride is prevalent, other halogenating agents can also be employed for the synthesis of this compound from its parent carboxylic acid. These include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅).

Oxalyl chloride is a mild and effective reagent for this transformation, often used in the presence of a catalytic amount of DMF. orgsyn.orgchemicalbook.com The reaction typically proceeds at room temperature in an inert solvent like dichloromethane. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which simplifies the work-up procedure. chemicalbook.com This method is often favored when sensitive functional groups are present in the molecule due to its mild conditions. nih.gov

Phosphorus pentachloride is a powerful chlorinating agent that reacts vigorously with carboxylic acids to form acyl chlorides. The reaction is typically carried out by adding solid PCl₅ to the carboxylic acid, either neat or in an inert solvent. libretexts.org The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. A key difference from using thionyl chloride or oxalyl chloride is that phosphoryl chloride is a liquid and needs to be separated from the desired acyl chloride by fractional distillation. libretexts.org

Table 2: Comparison of Common Halogenating Agents

| Halogenating Agent | Formula | Byproducts | Key Advantages | Key Disadvantages |

| Thionyl chloride | SOCl₂ | SO₂, HCl (gaseous) | Volatile byproducts, cost-effective. | Can lead to side reactions if not used carefully. |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Mild reaction conditions, volatile byproducts. | More expensive than thionyl chloride. |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl (liquid/gaseous) | Highly reactive. | Liquid byproduct requires careful separation. |

Alternative Synthetic Approaches

An alternative to the chlorination of the carboxylic acid is the formation of the ether linkage as a key step in the synthesis of this compound.

Nucleophilic Substitution of Phenols with Chloroacetyl Chloride

This method involves the reaction of 4-methoxyphenol (B1676288) with chloroacetyl chloride. This is a nucleophilic substitution reaction where the phenoxide ion, generated from 4-methoxyphenol by a base, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. nveo.org

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an inorganic base like potassium carbonate, in an appropriate solvent. For example, a general procedure for the reaction of a phenol (B47542) with chloroacetyl chloride involves dissolving the phenol in pyridine and then adding chloroacetyl chloride. nveo.org The use of a base is crucial to deprotonate the phenol, thereby increasing its nucleophilicity.

Optimized Synthesis Protocols and Yield Enhancement

Optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

For the carboxylic acid chlorination route, using a slight excess of the chlorinating agent can help to ensure complete conversion of the starting material. The choice of catalyst and its concentration can also significantly impact the reaction rate and yield. Purification by fractional distillation under reduced pressure is a critical step to remove impurities and obtain a high-purity product.

In the nucleophilic substitution approach, the choice of base and solvent is critical. A stronger base can lead to a faster reaction but may also promote side reactions. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help in determining the optimal reaction time and preventing the formation of byproducts. For instance, in a related synthesis, refluxing in dry acetone (B3395972) with anhydrous potassium carbonate for 8-12 hours under an inert atmosphere has been reported. nveo.org Post-reaction work-up, including washing with a dilute base to remove unreacted phenol, is essential for obtaining a pure product.

Continuous flow methodologies have also been developed for the synthesis of acid chlorides, offering advantages in terms of safety, selectivity, and yield, particularly for unstable compounds. nih.gov Such techniques allow for precise control over reaction parameters and can lead to rapid and efficient synthesis.

Mechanistic Investigations of 4 Methoxyphenoxy Acetyl Chloride Reactivity

Nucleophilic Acyl Substitution Mechanisms

The general sequence of this mechanism can be summarized as follows:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. chemistrystudent.comoregonstate.edu

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. chemistrystudent.comoregonstate.edu

This addition-elimination sequence distinguishes nucleophilic acyl substitution from other substitution reactions, such as S_N2, and is characteristic of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org

Formation of Tetrahedral Intermediates

The initial and rate-determining step in the reaction of (4-Methoxyphenoxy)acetyl chloride is the nucleophilic attack on the carbonyl carbon. chemistrystudent.com The lone pair of electrons from the nucleophile forms a new bond with the electrophilic carbon. Simultaneously, the electrons of the π bond in the carbonyl group move onto the electronegative oxygen atom, resulting in the formation of a transient, sp³-hybridized tetrahedral intermediate. oregonstate.edukhanacademy.org

This intermediate is typically unstable and not isolable. oregonstate.edu Its formation is a critical juncture in the reaction pathway. While the existence of tetrahedral intermediates in acyl chloride reactions has been a subject of study, evidence from various experiments and computational studies supports their role in the addition-elimination mechanism. nih.govnih.gov For instance, in the reaction of acetyl chloride with ethanol, the formation of a protonated tetrahedral intermediate has been demonstrated through mass spectrometry. nih.gov

| Step | Description | Key Characteristics |

|---|---|---|

| 1 | Nucleophilic Attack | The nucleophile (e.g., alcohol, amine, thiol) uses its lone pair of electrons to attack the electrophilic carbonyl carbon of this compound. chemistrystudent.com |

| 2 | Intermediate Formation | A short-lived, negatively charged tetrahedral intermediate is formed where the carbon is sp³ hybridized. oregonstate.edukhanacademy.org |

| 3 | Charge Distribution | The negative charge is localized on the oxygen atom, forming an alkoxide ion within the intermediate structure. libretexts.org |

Elimination of Leaving Groups

The second stage of the mechanism involves the collapse of the unstable tetrahedral intermediate. tldl.clubbyjus.com This occurs as the lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. To maintain carbon's tetravalency, a leaving group must be expelled. libretexts.org In the case of this compound, the chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge. oregonstate.edumasterorganicchemistry.com

The expulsion of the chloride ion is generally a rapid and favorable process, driving the reaction towards the formation of the substitution product. chemistrystudent.commasterorganicchemistry.com This step is effectively an elimination from the tetrahedral intermediate. chemguide.co.uk

| Step | Description | Key Characteristics |

|---|---|---|

| 1 | Reformation of Carbonyl | The lone pair on the oxygen atom of the tetrahedral intermediate moves back down to reform the C=O π bond. chemguide.co.ukchemguide.co.uk |

| 2 | Leaving Group Expulsion | The carbon-chlorine bond breaks, and the chloride ion is eliminated. chemguide.co.ukchemguide.co.uk Chloride is a good leaving group due to its low basicity. oregonstate.edu |

| 3 | Deprotonation (if applicable) | If the initial nucleophile was neutral (e.g., R-OH, R-NH₂), the resulting product will be positively charged and a final deprotonation step occurs, often facilitated by the eliminated chloride ion or another base, to yield the neutral final product. libretexts.orgchemguide.co.uk |

Specific Reaction Pathway Analyses

The general nucleophilic acyl substitution mechanism applies to the reactions of this compound with a variety of nucleophiles, leading to important classes of compounds.

Esterification Mechanisms with Alcohols and Phenols

This compound reacts readily with alcohols and phenols to form the corresponding esters. libretexts.orgchemguide.co.uk Due to the high reactivity of acyl chlorides, this reaction is often rapid and exothermic, proceeding readily at room temperature without the need for an acid catalyst. chemguide.co.uklibretexts.orgchemguide.co.uk

The mechanism follows the two-stage addition-elimination pathway:

Addition: The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. libretexts.orglibretexts.orgchemguide.co.uk

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. The positively charged oxonium ion is then deprotonated, often by the chloride ion that was eliminated, to yield the final ester product and hydrogen chloride. libretexts.orglibretexts.orgchemguide.co.uk

This method is highly efficient for ester synthesis compared to the Fischer esterification of carboxylic acids, as the reaction is essentially irreversible. chemguide.co.uk

Amidation Mechanisms with Amines

The reaction between this compound and primary or secondary amines is a vigorous and common method for synthesizing N-substituted amides. chemguide.co.ukcommonorganicchemistry.comhud.ac.uk The mechanism is analogous to esterification.

Addition: The nitrogen atom of the amine, with its lone pair of electrons, serves as a potent nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemguide.co.ukyoutube.com

Elimination: The intermediate collapses, expelling the chloride ion. chemguide.co.uk

Deprotonation: A second molecule of the amine typically acts as a base to deprotonate the resulting positively charged nitrogen atom, yielding the neutral amide product and an ammonium chloride salt. chemguide.co.uksigmaaldrich.com

Using two equivalents of the amine—one as the nucleophile and one as the base—is a standard procedure to neutralize the hydrogen chloride byproduct. sigmaaldrich.com Alternatively, a non-nucleophilic base like triethylamine can be used. commonorganicchemistry.comhud.ac.uk

Thioester Formation Pathways

Thioesters can be synthesized from this compound by reaction with thiols (or their corresponding alkali metal salts, thiolates). chemistrysteps.comwikipedia.org Thiolates (RS⁻) are particularly strong nucleophiles and react readily.

The pathway involves the nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon. chemistrysteps.com The reaction proceeds via the standard addition-elimination mechanism:

Addition: The sulfur atom of the thiol or thiolate attacks the carbonyl carbon, forming the tetrahedral intermediate.

Elimination: The intermediate collapses, with the reformation of the C=O double bond and the expulsion of the chloride ion to give the thioester product. wikipedia.org

This reaction provides a direct and efficient route to thioesters, which are important compounds in both organic synthesis and biochemistry. chemistrysteps.comwikipedia.org

Hydrolysis Mechanisms

The hydrolysis of this compound, like other acyl chlorides, proceeds through a nucleophilic acyl substitution mechanism. Acyl chlorides are highly reactive carboxylic acid derivatives and readily react with weak nucleophiles such as water at room temperature. The reaction results in the formation of the corresponding carboxylic acid, in this case, (4-Methoxyphenoxy)acetic acid, and hydrochloric acid.

The mechanism is typically a two-stage process involving addition and elimination:

Nucleophilic Attack: The reaction initiates with the attack of a water molecule, the nucleophile, on the electrophilic carbonyl carbon of the acyl chloride. This leads to the breaking of the carbon-oxygen π bond, with the electrons moving to the oxygen atom.

Formation of a Tetrahedral Intermediate: This addition step results in the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the former carbonyl oxygen is negatively charged, and the attacking water molecule is positively charged.

Elimination of the Leaving Group: The intermediate then collapses. The carbon-oxygen double bond is reformed by the lone pair of electrons from the oxygen atom. Concurrently, the chloride ion, being a good leaving group, is expelled.

Deprotonation: Finally, a water molecule or the released chloride ion acts as a base, removing a proton from the oxonium ion to yield the neutral carboxylic acid product and hydrochloric acid.

This addition-elimination pathway is the generally accepted mechanism for the hydrolysis of most acyl chlorides under neutral conditions.

Reduction Mechanisms

This compound can be reduced to form either an aldehyde or a primary alcohol, depending on the reducing agent employed.

Reduction to Primary Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the acyl chloride to a primary alcohol, 2-(4-methoxyphenoxy)ethanol. chemistrysteps.comchemistrysteps.com The mechanism for this reduction is also a nucleophilic acyl substitution, followed by a second nucleophilic addition.

A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate.

The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion. This step produces an intermediate aldehyde, (4-methoxyphenoxy)acetaldehyde.

Since the resulting aldehyde is also susceptible to reduction by LiAlH₄ and is more reactive than the starting acyl chloride, it immediately undergoes a second hydride attack.

A second hydride ion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.

An acidic workup in a subsequent step protonates the alkoxide ion to yield the final primary alcohol product. chemistrysteps.com

Because the aldehyde intermediate is highly reactive, an excess of the reducing agent is typically used to ensure the reaction goes to completion to form the alcohol. chemistrysteps.com

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri(tert-butoxy)aluminum hydride (LiAl(O-t-Bu)₃H) is commonly used for this purpose. chemistrysteps.com This reagent is a derivative of LiAlH₄ where three of the hydrogens have been replaced by bulky tert-butoxy groups. This modification reduces the reactivity of the hydride, allowing it to react with the highly reactive acyl chloride but reacting much more slowly with the resulting aldehyde, which can then be isolated. chemistrysteps.com

Influence of Electronic and Steric Factors on Reaction Kinetics and Selectivity

Role of the 4-Methoxy Group on Electrophilicity

The 4-methoxy group (-OCH₃) on the phenoxy ring plays a significant role in modulating the electrophilicity of the carbonyl carbon in this compound. The methoxy (B1213986) group is an electron-donating group through resonance, while it is electron-withdrawing through induction.

Resonance Effect (+R): The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the benzene (B151609) ring. This increases the electron density of the ring and, through the phenoxy ether linkage, can slightly increase the electron density around the acyl chloride functional group. This resonance effect deactivates the carbonyl carbon towards nucleophilic attack by reducing its partial positive charge, thereby decreasing its electrophilicity.

Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the adjacent carbon atom of the benzene ring through the sigma bond. This inductive effect is electron-withdrawing.

Steric Hindrance Effects in Acylation Reactions

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In the acylation reactions of this compound, steric effects can arise from both the acyl chloride itself and the nucleophile it is reacting with.

The (4-methoxyphenoxy)acetyl group is bulkier than simple acyl groups like acetyl or even benzoyl. This increased steric bulk can affect the rate and selectivity of acylation reactions, particularly when reacting with large or sterically hindered nucleophiles. The bulky group may shield the electrophilic carbonyl carbon, making it more difficult for the nucleophile to approach and attack. This can lead to a decrease in the reaction rate.

Comparative Reactivity with Related Acyl Chlorides

The reactivity of acyl chlorides is governed by the stability of the molecule and the electrophilicity of the carbonyl carbon. In general, acyl chlorides are the most reactive among carboxylic acid derivatives. The reactivity of this compound can be compared with other related acyl chlorides to understand the influence of its structural components.

| Compound Name | Structural Formula | Key Substituent Effects | Relative Reactivity (Predicted) |

| Acetyl Chloride | CH₃COCl | -CH₃ is weakly electron-donating (inductive). | High |

| Benzoyl Chloride | C₆H₅COCl | Phenyl group is electron-withdrawing (inductive) but can donate via resonance. | Lower than Acetyl Chloride |

| Phenoxyacetyl Chloride | C₆H₅OCH₂COCl | Phenoxy group is electron-withdrawing (inductive). | Higher than Benzoyl Chloride |

| This compound | CH₃OC₆H₄OCH₂COCl | 4-methoxy group is electron-donating (resonance), slightly reducing the inductive withdrawal of the phenoxy group. | Lower than Phenoxyacetyl Chloride but higher than Benzoyl Chloride |

Discussion:

Acetyl Chloride vs. Benzoyl Chloride: Acetyl chloride is generally more reactive than benzoyl chloride. The sp² hybridized carbonyl carbon in benzoyl chloride is part of a conjugated system with the benzene ring, which provides some resonance stabilization that is absent in acetyl chloride.

Influence of the Phenoxy Group: In phenoxyacetyl chloride, the electron-withdrawing inductive effect of the phenoxy group, transmitted through the methylene linker, increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive than benzoyl chloride.

Influence of the 4-Methoxy Group: The addition of the 4-methoxy group in this compound introduces an electron-donating resonance effect. This effect counteracts the inductive withdrawal of the phenoxy oxygen to some extent. As a result, the carbonyl carbon in this compound is slightly less electrophilic and therefore less reactive than in phenoxyacetyl chloride.

Advanced Mechanistic Studies using Computational Methods

While specific computational studies on this compound are not widely available, the reactivity of acyl chlorides, in general, has been a subject of theoretical investigation. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, transition state structures, and the electronic factors that govern reactivity.

For this compound, computational studies could provide deep insights into:

Reaction Pathways: DFT calculations can be used to model the potential energy surface for reactions like hydrolysis, alcoholysis, and aminolysis. This would allow for the detailed characterization of the commonly accepted tetrahedral intermediate or explore the possibility of a concerted Sₙ2-like mechanism, which some studies suggest for simpler acyl chlorides. acs.orgnih.gov

Activation Energies: By calculating the energies of reactants, transition states, and products, the activation energy barriers for different reaction pathways can be determined. This would provide a quantitative measure of the reaction kinetics and allow for a direct comparison of the reactivity with other acyl chlorides.

Electronic Structure Analysis: Computational methods can be used to analyze the charge distribution in the molecule. For instance, Natural Bond Orbital (NBO) analysis could quantify the partial positive charge on the carbonyl carbon and show how it is modulated by the electron-donating 4-methoxy group. This would provide a theoretical basis for the electronic effects discussed in section 3.3.1.

Steric Effects: The steric influence of the (4-methoxyphenoxy)acetyl group in acylation reactions could be modeled. By calculating the steric energy of transition states for reactions with different nucleophiles, the role of steric hindrance in controlling reaction rates and selectivity could be elucidated.

Such computational studies would complement experimental findings and provide a more complete, molecular-level understanding of the chemical behavior of this compound.

Applications of 4 Methoxyphenoxy Acetyl Chloride in Targeted Organic Synthesis

Synthesis of Functionalized Esters

The reaction of acyl chlorides with alcohols and phenols is a fundamental and widely used method for the synthesis of esters. (4-Methoxyphenoxy)acetyl chloride serves as an efficient acylating agent for this purpose.

Derivatization of Alcohols

This compound reacts readily with primary and secondary alcohols in a process known as alcoholysis to form the corresponding esters. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the ester and hydrogen chloride (HCl) gas. libretexts.org

The reaction is typically exothermic and is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the HCl byproduct, preventing it from protonating the starting alcohol or the product ester, which could lead to side reactions. researchgate.net This derivatization is a common strategy for protecting hydroxyl groups or for creating molecules with specific physicochemical properties.

Derivatization of Phenols

Similar to alcohols, phenols can be acylated by this compound to produce phenyl esters. However, the esterification of phenols is generally less vigorous than that of alcohols because phenols are less nucleophilic. researchgate.net To enhance the reaction rate, the phenol (B47542) is often first converted into its more nucleophilic conjugate base, the phenoxide ion. researchgate.net

This is typically achieved by treating the phenol with a base like sodium hydroxide. The resulting sodium phenoxide then reacts more rapidly with this compound to form the desired phenyl (4-methoxyphenoxy)acetate. nveo.org This method is crucial for synthesizing various aryl esters, which are prevalent in biologically active compounds and materials science. mdpi.comnih.gov

Synthesis of Substituted Amides

The reaction between acyl chlorides and amines is a robust and straightforward method for forming amide bonds, a cornerstone of organic and medicinal chemistry. libretexts.orgresearchgate.netrsc.org

Reactions with Primary and Secondary Amines

This compound reacts vigorously with primary and secondary amines to yield N-substituted and N,N-disubstituted (4-methoxyphenoxy)acetamides, respectively. nih.gov The mechanism is a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. libretexts.org

The reaction produces hydrogen chloride as a byproduct, which immediately reacts with a second equivalent of the amine to form an ammonium salt. libretexts.org Consequently, the synthesis is typically carried out using at least two equivalents of the amine—one to act as the nucleophile and the other to act as a base. Alternatively, one equivalent of the amine can be used along with an auxiliary non-nucleophilic base like triethylamine. hud.ac.uk

Synthesis of N-Acyl Thiourea Derivatives

This compound is a valuable precursor for the synthesis of N-acyl thiourea derivatives, a class of compounds investigated for their diverse biological activities, including antimicrobial and antioxidant properties. mdpi.comresearchgate.netnih.govnih.gov The synthesis is typically a two-step, one-pot procedure.

First, this compound is treated with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone (B3395972). This reaction forms the highly reactive (4-methoxyphenoxy)acetyl isothiocyanate intermediate in situ. mdpi.comresearchgate.net

In the second step, a primary or secondary amine is added to the reaction mixture. The amine undergoes a nucleophilic addition to the central carbon of the isothiocyanate, yielding the final N-acyl thiourea derivative. mdpi.comresearchgate.net The use of a phase-transfer catalyst can sometimes improve the reaction yield. mdpi.comresearchgate.net

Formation of Pyrrolidine Derivatives

The formation of pyrrolidine derivatives using this compound is a specific application of the general reaction with secondary amines. Pyrrolidine, a cyclic secondary amine, reacts with this compound to form 1-((4-methoxyphenoxy)acetyl)pyrrolidine.

The reaction follows the standard nucleophilic acyl substitution pathway described for secondary amines. The nitrogen atom in the pyrrolidine ring acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This reaction is an efficient method for attaching the (4-methoxyphenoxy)acetyl moiety to a pyrrolidine scaffold, a common structural motif in pharmaceuticals and natural products. researchgate.net

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are important pharmacophores found in a wide array of therapeutic agents. The synthesis of N-acyl piperazines can be achieved through the reaction of this compound with piperazine or its substituted analogs. This acylation reaction typically proceeds under standard Schotten-Baumann conditions, involving an appropriate base to neutralize the hydrogen chloride byproduct. The resulting N-((4-methoxyphenoxy)acetyl)piperazine derivatives can serve as key intermediates for further functionalization in drug discovery programs. While direct synthesis examples using this compound were not prevalent in the immediate search results, the general reactivity of acyl chlorides with piperazine is a well-established synthetic transformation. The synthesis of 1-acyl-4-sulfonylpiperazine derivatives has been reported, showcasing the utility of acylating agents in modifying the piperazine core for biological evaluation.

| Reactant 1 | Reactant 2 | Product Class | Significance |

| This compound | Piperazine | N-Acylpiperazine | Intermediate for pharmaceuticals |

| This compound | Substituted Piperazine | N-Acyl-N'-substituted piperazine | Building block for diverse chemical libraries |

Preparation of Pyrimidine Derivatives

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in nucleic acids and their broad spectrum of biological activities. While the direct use of this compound in the primary synthesis of the pyrimidine ring is not a common strategy, it can be employed to modify existing pyrimidine scaffolds. For instance, amino-substituted pyrimidines can be acylated with this compound to introduce the phenoxyacetyl side chain, potentially modulating the biological activity of the parent molecule. The synthesis of various pyrimidine derivatives often involves the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines or ureas. Subsequent modification of these core structures can involve acylation reactions.

| Pyrimidine Precursor | Reagent | Resulting Moiety | Potential Application |

| Aminopyrimidine | This compound | N-((4-methoxyphenoxy)acetyl)aminopyrimidine | Modification of biologically active pyrimidines |

| Hydroxypyrimidine | This compound | O-((4-methoxyphenoxy)acetyl)hydroxypyrimidine | Prodrug synthesis or scaffold derivatization |

Formation of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a key structural motif in many antifungal and antimicrobial agents. This compound can be utilized in the synthesis of substituted 1,2,4-triazoles. One common synthetic route involves the acylation of hydrazides or amidrazones, followed by cyclization to form the triazole ring. For example, reacting this compound with a hydrazide would yield an N-acylhydrazide, which can then undergo acid-catalyzed cyclization to afford a 3-substituted-1,2,4-triazole. Alternatively, N-acylation of existing 1,2,4-triazole rings bearing an amino group is a viable strategy to introduce the (4-methoxyphenoxy)acetyl group. chemmethod.comnih.govnih.govscispace.comuthm.edu.my

| Starting Material | Reaction Sequence | Product | Potential Biological Activity |

| Hydrazine | Acylation with this compound, then reaction with an orthoester | 3-((4-Methoxyphenoxy)methyl)-1,2,4-triazole | Antifungal, Antimicrobial |

| 4-Amino-1,2,4-triazole | Acylation with this compound | 4-((4-Methoxyphenoxy)acetamido)-1,2,4-triazole | Various therapeutic applications |

Synthesis of Phenoxy Acetyl Carboxamides

The formation of carboxamides is a direct and common application of this compound. This is achieved through the reaction with primary or secondary amines. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction. This straightforward acylation provides access to a wide range of phenoxy acetyl carboxamides, which can be evaluated for their biological properties or used as intermediates in the synthesis of more complex molecules. The synthesis of phenylcyclopropane carboxamide derivatives highlights a similar synthetic approach where an acyl chloride is reacted with an amine to form the corresponding carboxamide.

| Amine | Base | Product |

| Primary Amine (R-NH2) | Triethylamine | N-alkyl-(4-methoxyphenoxy)acetamide |

| Secondary Amine (R2NH) | Pyridine | N,N-dialkyl-(4-methoxyphenoxy)acetamide |

| Aniline | Sodium Bicarbonate | N-phenyl-(4-methoxyphenoxy)acetamide |

Construction of Complex Heterocyclic Systems

Beyond the synthesis of relatively simple heterocyclic derivatives, this compound serves as a key building block in the construction of more intricate and biologically significant heterocyclic systems.

Role in NPBWR1 Antagonist Synthesis

Recent research has identified small molecule antagonists of the Neuropeptide B/W Receptor 1 (NPBWR1), a G protein-coupled receptor implicated in various physiological processes. In the development of these antagonists, the (4-methoxyphenoxy) moiety has been identified as a crucial component for potent activity. A high-throughput screening hit, 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one, served as the basis for further optimization. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that modifications to the 4-methoxyphenoxy group significantly impacted the antagonist potency. While the direct use of this compound in the synthesis of the final antagonists is not explicitly detailed in the provided information, its precursor, 4-methoxyphenol (B1676288), is a key starting material. The synthesis of such complex molecules often involves multiple steps where an acyl chloride could be used for introducing key structural fragments.

| Lead Compound | Key Structural Feature | Significance in SAR |

| 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one | 4-methoxyphenoxy group | Essential for high antagonist potency at NPBWR1 |

| Analogs with modified phenoxy substituents | Varied substituents at the para-position of the phenoxy ring | Elucidation of structure-activity relationships |

Building Blocks for Other Biologically Active Scaffolds

The (4-methoxyphenoxy)acetyl group, introduced via its corresponding acyl chloride, is a valuable building block for a variety of other biologically active scaffolds. mdpi.com Its incorporation into a molecule can influence physicochemical properties such as lipophilicity and hydrogen bonding capacity, which in turn can affect pharmacokinetic and pharmacodynamic profiles. This moiety is found in compounds with diverse therapeutic applications. For example, eugenol, a naturally occurring bioactive compound, has been used as a building block for novel bio-based monomers, demonstrating the utility of phenoxy-containing structures in materials science and potentially in drug delivery systems. researchgate.net The synthesis of N-acyl thiourea derivatives also showcases the use of related acyl chlorides as precursors to biologically active molecules. mdpi.com The versatility of the (4-methoxyphenoxy)acetyl unit makes it an attractive component in the design and synthesis of new chemical entities with therapeutic potential.

| Scaffold Class | Role of (4-Methoxyphenoxy)acetyl Moiety | Potential Biological Applications |

| N-Acyl Thioureas | Core structural component | Anti-infective agents |

| Modified Natural Products | Introduction of a synthetic fragment to modulate activity | Broad range of therapeutic areas |

| Polymerizable Monomers | Functional group for polymerization | Biomaterials, Drug Delivery |

Applications in Materials Science

The distinct properties of the (4-methoxyphenoxy)acetyl group make it a valuable building block in the development of novel materials with tailored functionalities. Its applications in this field range from being a precursor for advanced polymeric materials to its use in the synthesis of electroactive chromophores.

Precursor for Advanced Polymeric Materials

This compound can serve as a monomer or a modifying agent in the synthesis of polymers with specific properties. The incorporation of the (4-methoxyphenoxy)acetyl moiety can influence the physical and chemical characteristics of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. While direct polymerization of this compound is not extensively documented in readily available literature, its functional group allows for its participation in various polymerization reactions, including polycondensation.

For instance, in the synthesis of polyesters, this compound could theoretically react with diols to form polymer chains. The methoxy (B1213986) group on the phenyl ring can enhance the solubility of the resulting polymer in organic solvents, a desirable property for processing and characterization.

| Polymer Type | Potential Monomer/Modifying Agent | Resulting Polymer Moiety | Potential Properties |

| Polyesters | This compound | -(CO-CH₂-O-C₆H₄-OCH₃)- | Enhanced solubility, modified thermal properties |

| Polyamides | This compound | -(CO-CH₂-O-C₆H₄-OCH₃)- | Altered hydrogen bonding, modified mechanical strength |

This table presents potential applications based on the chemical reactivity of this compound.

Synthesis of Electroactive Chromophores

Electroactive chromophores are molecules that can change their optical properties in response to an electric field. These materials are crucial for applications in nonlinear optics (NLO) and optoelectronics. The synthesis of such chromophores often involves the assembly of an electron donor-acceptor system connected by a π-conjugated bridge.

This compound can be utilized as a precursor to introduce the electron-donating methoxyphenoxy group into a chromophore structure. The acyl chloride functionality allows for its attachment to various molecular scaffolds. For example, it can be reacted with molecules containing hydroxyl or amino groups to form ester or amide linkages, respectively, thereby integrating the desired donor component into the final chromophore.

While specific examples detailing the use of this compound in the synthesis of electroactive chromophores are not prevalent in the reviewed literature, the general principles of chromophore design support its potential in this area. The electron-donating nature of the methoxy group can enhance the second-order nonlinear optical response of the chromophore.

Integration into Multistep Synthetic Sequences

The reactivity of the acyl chloride group makes this compound a valuable reagent for introducing the (4-methoxyphenoxy)acetyl moiety into complex molecules during multistep syntheses. This is particularly evident in the synthesis of natural products and other biologically active compounds.

Sequential Transformations Utilizing Acyl Chloride Reactivity

The acyl chloride functional group is highly susceptible to nucleophilic attack, enabling a variety of sequential transformations. This reactivity is harnessed in multistep syntheses to build intricate molecular frameworks.

One notable application is in intramolecular Friedel-Crafts acylation reactions. Under the influence of a Lewis acid catalyst, the acyl chloride can react with the electron-rich methoxy-activated benzene (B151609) ring, leading to the formation of a new cyclic structure. This type of cyclization is a powerful tool for constructing fused ring systems found in many natural products. Specifically, the intramolecular cyclization of phenoxyacetyl chlorides can lead to the formation of benzofuran-3(2H)-ones.

Furthermore, the acyl chloride can readily react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. This allows for the sequential addition of different functional groups to a molecule.

Below is a table summarizing the reactivity of this compound with various nucleophiles in sequential synthetic steps:

| Nucleophile | Resulting Functional Group | Type of Transformation |

| Alcohol (R-OH) | Ester (-COOR) | Acylation |

| Amine (R-NH₂) | Amide (-CONHR) | Acylation |

| Thiol (R-SH) | Thioester (-COSR) | Acylation |

| Aromatic Ring (in the presence of a Lewis acid) | Ketone (intramolecular) | Friedel-Crafts Acylation |

These transformations are fundamental in organic synthesis and allow for the precise and controlled construction of complex target molecules.

Analytical and Spectroscopic Characterization of 4 Methoxyphenoxy Acetyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In derivatives of (4-methoxyphenoxy)acetyl chloride, such as amides and esters, characteristic signals can be predicted and observed.

For a typical derivative like N-substituted-2-(4-methoxyphenoxy)acetamide, the ¹H NMR spectrum exhibits several key resonances:

Aromatic Protons: The protons on the 4-methoxyphenoxy group typically appear as two doublets in the aromatic region (δ 6.8–7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

OCH₃ Protons: A sharp singlet corresponding to the methoxy (B1213986) group protons is observed in the upfield region, generally around δ 3.7–3.8 ppm.

OCH₂ Protons: The methylene protons adjacent to the ether oxygen and the carbonyl group (part of the original acetyl chloride moiety) appear as a singlet, typically around δ 4.5–4.8 ppm. iucr.org

NH Proton (in amides): For amide derivatives, a broad singlet corresponding to the N-H proton is often observed, with its chemical shift being highly variable depending on the solvent and concentration.

For example, in a series of pyrazoline derivatives of 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxoprop-1-enyl]-2-methoxyphenoxy} acetic acid, the methoxy protons appeared as a singlet at δ 3.6 ppm, and the pyrazoline ring protons showed characteristic doublet and triplet patterns. tandfonline.com

Interactive Data Table: Representative ¹H NMR Data for this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.5 | m (multiplet) or dd (doublet of doublets) |

| OCH₂ | 4.5 - 4.8 | s (singlet) |

| OCH₃ | 3.7 - 3.8 | s (singlet) |

| NH (Amide) | Variable | br s (broad singlet) |

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. For derivatives of this compound, the key resonances include:

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears significantly downfield, typically in the range of δ 165–175 ppm.

Aromatic Carbons: The carbons of the benzene ring appear in the δ 114–160 ppm region. The carbon atom attached to the ether oxygen (C-O) and the carbon attached to the methoxy group are the most downfield in this group.

OCH₂ Carbon: The methylene carbon of the acetyl group is observed around δ 65–70 ppm.

OCH₃ Carbon: The methoxy carbon gives a signal in the upfield region, typically around δ 55 ppm.

In the characterization of methyl 4-methoxycinnamate, a related ester, the carbonyl carbon was observed at δ 167.7 ppm, the aromatic carbons between δ 114.3 and 161.4 ppm, and the methoxy carbon at δ 55.3 ppm. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 165 - 175 |

| C-O (Aromatic) | 150 - 160 |

| C-H (Aromatic) | 114 - 130 |

| OCH₂ | 65 - 70 |

| OCH₃ | ~55 |

For complex derivatives with stereocenters, one-dimensional NMR may not be sufficient for complete structural and stereochemical assignment. Advanced two-dimensional (2D) NMR techniques are employed in such cases. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This technique identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of proton networks within a molecule. It is particularly useful for assigning protons in complex spin systems. ipb.pt

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is a powerful tool for determining the relative stereochemistry and conformation of molecules. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. ipb.pt

For example, the stereochemistry of azetidine ring derivatives has been confirmed through NOE experiments, where correlations between specific protons indicated a cis or trans relationship. ipb.pt Similarly, chiral derivatizing agents can be used in conjunction with NMR to determine the absolute stereochemistry of chiral alcohols or amines by analyzing the differential chemical shifts of the resulting diastereomers. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Derivatives of this compound exhibit several characteristic absorption bands.

C=O Stretch (Amide or Ester): This is one of the most prominent peaks. For an amide derivative, it typically appears as a strong absorption band around 1650-1680 cm⁻¹. For an ester, this band is found at a higher frequency, around 1735-1750 cm⁻¹. iucr.org

N-H Stretch (Amide): Primary and secondary amides show N-H stretching vibrations in the region of 3100-3500 cm⁻¹. Secondary amides, such as those derived from this compound, typically show a single band in this region.

C-O Stretch (Ether and Ester): The aryl-alkyl ether linkage (Ar-O-CH₂) gives rise to a strong, characteristic absorption band around 1230-1250 cm⁻¹. Ester derivatives will show an additional C-O stretch.

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds in the benzene ring results in one or more bands in the 1450-1600 cm⁻¹ region.

In the synthesis of 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid, the formation of the products was confirmed by the appearance of an N-H band and the disappearance of the carboxylic acid carbonyl stretch in the IR spectra.

Interactive Data Table: Key IR Absorption Frequencies for (4-Methoxyphenoxy)acetamide

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O Stretch (Aryl Ether) | 1230 - 1250 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. researchgate.net

Upon ionization, typically via Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion (M⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.org

For a derivative such as 2-(4-methoxyphenoxy)acetamide, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long chain.

Cleavage of the Ether Bond: The bond between the phenoxy oxygen and the methylene group can break, often leading to a prominent peak corresponding to the 4-methoxyphenoxy radical cation or a related fragment. A common fragment for aryl ethers is the cleavage of the alkyl-oxygen bond. miamioh.edu

For instance, the mass spectrum of N-(4-methoxyphenyl)acetamide shows a top peak at m/z 108, which could correspond to a fragment of the methoxyaniline portion. nih.gov The fragmentation of phenoxy-containing compounds often involves the formation of a phenoxy cation or related ions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination (for related compounds/derivatives)

While this compound itself is a reactive liquid, its stable, solid derivatives (like amides or esters) can often be crystallized. Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. mdpi.com

For example, the crystal structure of N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, a complex derivative, was determined by single-crystal X-ray diffraction. iucr.org This analysis confirmed the E-configuration of the C=C double bond and revealed details about the dihedral angles between the various phenyl rings and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. iucr.org Similarly, the crystal structure of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide was determined, showing a monoclinic space group and a packing structure dominated by strong hydrogen bonds. mdpi.com This level of detail is unattainable by other analytical methods and serves as the ultimate proof of structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for both the qualitative monitoring of reaction progress and the quantitative assessment of the purity of isolated products. For this compound and its derivatives, methods such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are routinely employed. These techniques provide detailed insights into the composition of reaction mixtures and the purity of the final compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile derivatives of this compound with high accuracy and precision. The technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase.

Purity Assessment: In the synthesis of pharmacologically relevant molecules, HPLC is crucial for final purity verification. For instance, various N-acyl tryptophan derivatives synthesized using this compound have been assessed for purity using HPLC. Research has reported high purity levels for these compounds, often exceeding 95%. For example, (2-(4-Methoxyphenoxy)acetyl)tryptophan was synthesized with a reported HPLC purity of 100%. nih.gov Similarly, other related derivatives like (2-(4-Fluorophenoxy)acetyl)tryptophan and Isopropyl (2-(4-Chlorophenoxy)acetyl)tryptophan also showed 100% purity by HPLC, while (2-(4-Bromophenoxy)acetyl)tryptophan was found to have a purity of 96.40%. nih.gov

Another class of compounds, N-(1-(3-(4-(4-methoxyphenoxy)phenyl)isoxazol-5-yl)ethyl)acetamide derivatives, also had their purity confirmed by chromatographic methods, with values reported between 98.4% and 99.3%. tandfonline.com These findings underscore the reliability of HPLC in confirming the successful synthesis and purification of these complex molecules.

Table 1: HPLC Purity of Selected this compound Derivatives

| Compound Name | Reported HPLC Purity (%) | Reference |

|---|---|---|

| (2-(4-Methoxyphenoxy)acetyl)tryptophan | 100 | nih.gov |

| (2-(4-Fluorophenoxy)acetyl)tryptophan | 100 | nih.gov |

| Isopropyl (2-(4-Chlorophenoxy)acetyl)tryptophanate | 100 | nih.gov |

| (2-(4-Bromophenoxy)acetyl)tryptophan | 96.40 | nih.gov |

| N-(1-(3-(4-(4-(Benzyloxy)phenoxy)phenyl)isoxazol-5-yl)ethyl)acetamide | 99.3 | tandfonline.com |

| N-(1-(3-(4-(4-Hydroxyphenoxy)phenyl)isoxazol-5-yl)ethyl)acetamide | 99.2 | tandfonline.com |

| N-(1-(3-(4-(4-Methoxyphenoxy)phenyl)isoxazol-5-yl)ethyl)acetamide | 98.4 | tandfonline.com |

| N-(1-(3-(4-(4-Isopropoxyphenoxy)phenyl)isoxazol-5-yl)ethyl)acetamide | 98.8 | tandfonline.com |

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective chromatographic technique used primarily for the qualitative monitoring of reactions involving this compound. It allows chemists to quickly determine the status of a reaction by observing the disappearance of starting materials and the appearance of products. libretexts.org

Reaction Monitoring: To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. libretexts.org Typically, three lanes are used: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. rochester.edu The co-spot helps to definitively identify the reactant spot in the reaction mixture, even if the product's retention factor (Rf) is very similar. rochester.edu

The plate is developed in a suitable solvent system, and the spots are visualized, often using UV light. rochester.edu As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot for the product appears and intensifies. youtube.com For example, in the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, a structurally related compound, the reaction progress was monitored by TLC using a mobile phase of n-hexane:ethyl acetate (B1210297) (5:1). walisongo.ac.id The appearance of a new spot with a distinct Rf value indicated the formation of the desired product. walisongo.ac.id The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.comwalisongo.ac.id

Table 2: Example TLC System for Monitoring Reactions of a Related Phenoxyacetate

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel | walisongo.ac.id |

| Mobile Phase | n-hexane:ethyl acetate (5:1) | walisongo.ac.id |

| Application | Monitoring the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | walisongo.ac.id |

| Visualization | UV Light | libretexts.orgrochester.edu |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For acyl chlorides like this compound, direct analysis can be challenging due to their high reactivity. japsonline.com These compounds can react with moisture or active sites in the GC system. Therefore, indirect methods or analysis of more stable derivatives are common.

Analysis via Derivatization: A common strategy for analyzing highly reactive compounds like acyl chlorides is derivatization, where the reactive compound is converted into a more stable, volatile derivative prior to GC analysis. japsonline.com For example, a method for the indirect quantification of chloroacetyl chloride, a related genotoxic impurity, involves its conversion to the more stable methyl 2-chloroacetate (MCA) by reaction with methanol. japsonline.comjapsonline.com This stable ester can then be readily analyzed by GC with a flame ionization detector (GC-FID). japsonline.comjapsonline.com This approach could be adapted for this compound, converting it to methyl (4-methoxyphenoxy)acetate for quantitative analysis.

GC-Mass Spectrometry (GC-MS): For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS). This provides information on both the retention time of a compound and its mass spectrum, which offers structural insights. Data for the parent compound, phenoxyacetyl chloride, is available in databases and shows characteristic mass spectral peaks that can be used for identification. nih.gov Similar analysis of this compound and its derivatives would provide valuable data for their characterization. nih.gov

Computational and Theoretical Studies of 4 Methoxyphenoxy Acetyl Chloride and Its Reactions

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular geometry and the distribution of electrons within a molecule. For (4-methoxyphenoxy)acetyl chloride, these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. Such studies would reveal key insights into the molecule's inherent properties that govern its reactivity.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a powerful visualization tool in computational chemistry that illustrates the charge distribution on the surface of a molecule. researchgate.net It is created by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential, typically colored red or orange, indicate areas that are rich in electrons and are prone to attack by electrophiles. Conversely, regions of positive potential, usually colored blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, an ESP map would be expected to show a significant region of positive potential around the carbonyl carbon of the acetyl chloride group. This is due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms attached to it, making this carbon highly electrophilic. chemguide.co.uk The oxygen atoms of the methoxy (B1213986) and ether linkages, as well as the chlorine atom, would exhibit negative potential due to the presence of lone pairs of electrons. The aromatic ring would show a more complex potential distribution, influenced by the electron-donating methoxy group.

Table 1: Expected Electrostatic Potential Characteristics of this compound

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

| Carbonyl Carbon | Highly Positive (Blue) | Primary site for nucleophilic attack |

| Carbonyl Oxygen | Negative (Red) | Site for electrophilic interaction/coordination |

| Ether Oxygen | Negative (Red) | Potential site for protonation or Lewis acid coordination |

| Methoxy Oxygen | Negative (Red) | Contributes to the electron density of the phenyl ring |

| Chlorine Atom | Negative (Red) | Good leaving group in nucleophilic acyl substitution |

| Aromatic Ring | Varied, generally electron-rich | Can participate in electrophilic aromatic substitution, influenced by the methoxy group |

This table represents expected values based on theoretical principles, not published experimental or computational data.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. chemguide.co.uk The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. aimspress.comnih.gov

In the case of this compound, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted phenyl ring. The electron-donating nature of the methoxy group increases the energy of the HOMO. The LUMO, on the other hand, would be predominantly centered on the antibonding π* orbital of the carbonyl group in the acetyl chloride moiety. aimspress.com Nucleophilic attack on the carbonyl carbon is thus rationalized as an interaction between the HOMO of the nucleophile and the LUMO of the this compound.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenoxyacetyl chloride | -9.5 | -1.2 | 8.3 |

| This compound | -9.1 | -1.1 | 8.0 |

| (4-Nitrophenoxy)acetyl chloride | -9.9 | -1.8 | 8.1 |

This table contains hypothetical data for illustrative purposes, derived from general chemical principles. The values are not from direct computational results.

Reaction Mechanism Simulations

Computational simulations are a vital tool for elucidating the detailed pathways of chemical reactions. For a reactive molecule like this compound, these simulations can map out the energy landscape of its reactions, identify key intermediates, and determine the structures of transition states.

Transition State Analysis

A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. researchgate.net The computational location and analysis of transition state structures are crucial for understanding reaction mechanisms and predicting reaction rates. For the reactions of this compound, such as its reaction with a nucleophile (e.g., an alcohol or amine), the primary mechanism is nucleophilic acyl substitution. chemguide.co.uk

This reaction typically proceeds through a tetrahedral intermediate. chemguide.co.uk Computational studies would model the approach of the nucleophile to the electrophilic carbonyl carbon. The transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen double bond. The geometry around the carbonyl carbon would be distorted from trigonal planar towards tetrahedral. Analysis of the vibrational frequencies of the calculated transition state structure is used to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Energy Profile Determination

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. researchgate.net This profile provides a quantitative picture of the thermodynamics and kinetics of the reaction. The height of the energy barrier from the reactants to the transition state is the activation energy, which determines the reaction rate.

Structure-Reactivity Relationship Predictions

Computational studies can be used to establish quantitative structure-activity relationships (QSAR) or more general structure-reactivity relationships. nih.gov By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the phenyl ring or altering the nucleophile) and calculating properties like the HOMO-LUMO gap, atomic charges, and reaction energy barriers, it is possible to build models that predict reactivity.

For this compound, the electron-donating 4-methoxy group is predicted to have a notable effect on its reactivity compared to unsubstituted phenoxyacetyl chloride. While it enhances the nucleophilicity of the aromatic ring, its electronic effect on the distal acetyl chloride group is more subtle. It would be expected to slightly decrease the electrophilicity of the carbonyl carbon through resonance, potentially slowing down the rate of nucleophilic acyl substitution compared to an unsubstituted or electron-withdrawn analogue. However, the dominant factor for the reactivity of the acyl chloride function remains the powerful inductive and resonance effects of the carbonyl oxygen and the chlorine atom. Computational models could precisely quantify these competing electronic effects to provide a detailed understanding of its reactivity profile.

Hammett-type Analyses for Substituent Effects

The Hammett equation is a widely used linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. libretexts.org It provides a framework for understanding how the electronic properties of a substituent, at the meta or para position of a benzene (B151609) ring, influence reaction rates and equilibrium constants. The equation is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction (where the substituent is hydrogen).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which represents the electronic effect of a particular substituent.

The existing 4-methoxy group is an electron-donating group, which deactivates the acetyl chloride moiety toward nucleophilic attack compared to an unsubstituted phenoxyacetyl chloride. The introduction of additional substituents would further modulate this reactivity.

Table 1: Predicted Substituent Effects on the Reactivity of this compound Derivatives

| Substituent (X) at meta or para position | Substituent Constant (σ) | Expected Effect on Reactivity |

| -NO₂ (Nitro) | High positive value | Strong increase |

| -CN (Cyano) | High positive value | Strong increase |

| -Cl (Chloro) | Positive value | Moderate increase |

| -H (Hydrogen) | 0 | Reference |

| -CH₃ (Methyl) | Negative value | Moderate decrease |

| -OCH₃ (Methoxy) | Negative value | Strong decrease |

This table presents a qualitative prediction based on established Hammett principles. The actual magnitude of the effect would be determined by the reaction constant (ρ).

A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state. For nucleophilic acyl substitution on this compound, a positive ρ value would be expected. The magnitude of ρ would reveal the extent to which the reaction is sensitive to the electronic effects transmitted through the phenoxy ring.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in drug discovery and toxicology for predicting the activity of new compounds and optimizing lead structures. researchgate.net For derivatives of this compound, QSAR studies would aim to establish a relationship between various molecular descriptors and a specific biological endpoint, such as herbicidal, antifungal, or therapeutic activity.

Although specific QSAR studies on this compound derivatives are not extensively documented, research on structurally similar phenoxyacetic acid derivatives provides a strong basis for understanding which descriptors would be crucial. mdpi.comchemicalpapers.comnih.gov These studies have shown that a combination of electronic, steric, and lipophilic parameters often governs the biological activity of this class of compounds.

The development of a QSAR model typically involves:

Data Set Selection: A series of derivatives with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates a subset of descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Table 2: Relevant Molecular Descriptors for QSAR of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and transport to the target site. |

| Electronic | Hammett constants (σ), Dipole Moment | Influences binding interactions with the biological target. |

| Steric | Molar Refractivity, Molecular Volume | Determines the fit of the molecule within a receptor or active site. |

| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching of the molecule. |

| Quantum Chemical | HOMO/LUMO energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

For instance, a QSAR study on phenoxyacetic acid herbicides revealed that toxicity was related to water solubility, molecular size, and the number of hydrogen bond acceptors. mdpi.com Another study on phenoxyacetamide derivatives as MAO-B inhibitors developed a 2D QSAR model to predict biological activity. researchgate.net These examples underscore the importance of a multi-parameter approach to understanding the structure-activity landscape of phenoxy-containing compounds. A hypothetical QSAR equation for a series of this compound derivatives might take the form:

log(1/C) = β₀ + β₁(LogP) + β₂(σ) + β₃(MR)

Where C is the concentration required for a given biological effect, and β are the regression coefficients for each descriptor. The specific descriptors and their coefficients would be determined through the analysis of experimental data for a particular biological activity.

Future Perspectives in 4 Methoxyphenoxy Acetyl Chloride Research

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of (4-Methoxyphenoxy)acetyl chloride involves the reaction of (4-Methoxyphenoxy)acetic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orgchemguide.co.uk While effective, these methods often generate stoichiometric amounts of corrosive byproducts like HCl and SO₂ or phosphorus-based waste, posing environmental and handling challenges. wikipedia.orgmasterorganicchemistry.com

Future research will focus on developing greener and more sustainable synthetic protocols. This includes the exploration of:

Catalytic Chlorination: Moving away from stoichiometric reagents, research is anticipated to investigate catalytic systems for the conversion of (4-Methoxyphenoxy)acetic acid to its acyl chloride. Catalysts like dimethylformamide (DMF) are already known to accelerate reactions with thionyl and oxalyl chloride, but the development of novel, highly efficient, and recyclable catalysts would represent a significant advance. wikipedia.orgyoutube.com

Alternative Chlorinating Agents: The investigation of solid or polymer-supported chlorinating agents could simplify purification and minimize waste. Reagents like cyanuric chloride have been explored as alternatives to phosgene (B1210022) and could be adapted for this specific synthesis. sciencemadness.org Similarly, bis(trichloromethyl) carbonate (BTC), a solid phosgene substitute, offers advantages in handling and safety, generating only gaseous byproducts. researchgate.net

Atom-Economic Pathways: Designing synthetic routes with higher atom economy is a cornerstone of green chemistry. Future work may explore direct conversions from other precursors or reaction pathways that minimize the formation of waste products, potentially avoiding the carboxylic acid intermediate altogether.

Exploration of Unprecedented Reaction Pathways

The reactivity of this compound is dominated by nucleophilic acyl substitution, where the chloride is displaced by nucleophiles like alcohols, amines, and carbanions to form esters, amides, and ketones, respectively. wikipedia.org While foundational, these transformations represent only a fraction of its potential.

Future research is expected to delve into more complex and unprecedented reaction pathways:

Transition-Metal Catalyzed Cross-Coupling: A significant frontier is the use of acyl chlorides as electrophiles in transition-metal-catalyzed cross-coupling reactions. acs.orgthermofisher.com Palladium-catalyzed reactions, such as the Stille coupling with organostannanes, have been shown to be effective for various acyl chlorides, enabling the formation of ketones under mild conditions that tolerate a wide range of functional groups. organic-chemistry.org Applying these methods to this compound could provide novel routes to complex ketones that are otherwise difficult to synthesize via traditional methods like Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org

Generation and Cycloaddition of Ketenes: In the presence of a non-nucleophilic base, this compound can be converted to the corresponding phenoxyketene. These highly reactive intermediates are powerful tools in synthesis, particularly in cycloaddition reactions to form four-membered rings like β-lactams, which are core structures in many antibiotics. sigmaaldrich.com Exploring novel cycloaddition partners and asymmetric variations of these reactions is a promising research avenue.

Novel Heterocycle Synthesis: The reactivity of the acyl chloride function can be harnessed to construct complex heterocyclic systems. For instance, reactions with specialized reagents like sodium phosphaethynolate have been shown to lead to unusual phosphorus-containing heterocycles through a complex but selective pathway. nih.gov Investigating analogous reactions for this compound could unlock new families of heterocyclic compounds with unique properties.

Expanding Applications in Advanced Materials Science and Fine Chemical Synthesis